6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol is a synthetic organic compound belonging to the class of benzopyrans, which are heterocyclic compounds characterized by a fused benzene and pyran ring. This compound exhibits potential biological activities and serves as a valuable intermediate in organic synthesis. The chemical structure features a chloro substituent, two methyl groups, and an isopropyl group, contributing to its unique properties and reactivity.
Source: The compound's synthesis typically begins from readily available phenolic precursors and involves various organic reactions to introduce the necessary functional groups .
Classification: It is classified under the category of flavonoids due to its structural characteristics, which are common in natural products known for their antioxidant properties.
The synthesis of 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol generally follows a multi-step process:
In industrial settings, the synthesis may be optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are often employed to enhance production efficiency .
The molecular formula of 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol is , with a molecular weight of approximately 252.73 g/mol.
| Property | Data |
|---|---|
| CAS Number | 653563-89-4 |
| IUPAC Name | 6-chloro-2,2-dimethyl-4-propan-2-ylchromen-7-ol |
| InChI | InChI=1S/C14H17ClO2/c1-8(2)10... |
| InChI Key | ZZCYGRILWFNQHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(OC2=CC(=C(C=C21)Cl)O)(C)C |
6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol can undergo several types of chemical reactions:
The mechanism of action for 6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol involves its interaction with specific molecular targets:
The compound is typically encountered as a solid with specific melting and boiling points that can vary based on purity and environmental conditions.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 252.73 g/mol |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
6-Chloro-2,2-dimethyl-4-(propan-2-yl)-2H-1-benzopyran-7-ol has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance across multiple scientific domains.
CAS No.: 11003-57-9
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5